molecular formula C107H179N35O36S7 B008359 Leconotide CAS No. 205923-56-4

Leconotide

Katalognummer: B008359
CAS-Nummer: 205923-56-4
Molekulargewicht: 2756.3 g/mol
InChI-Schlüssel: HBMCYCKNGADUQP-CFIKXUEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leconotide, also known as ω-conotoxin CVID, is a peptide isolated from the venom of the marine cone snail species Conus catus. It is under investigation as an analgesic drug for the treatment of pain conditions. This compound acts as an N-type voltage-gated calcium channel blocker and is highly selective for this channel over the related P/Q-type voltage-gated calcium channel . This compound is advantageous over similar peptides like ziconotide due to its significantly lower toxicity, allowing for intravenous administration .

Vorbereitungsmethoden

Leconotide is synthesized through peptide bond formation, disulfide bond formation, and post-translational modifications. The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The formation of disulfide bonds is crucial for the peptide’s stability and activity. Industrial production methods focus on optimizing these reactions to maintain peptide integrity and ensure cost-effective production.

Analyse Chemischer Reaktionen

Key Steps and Reagents

StepReagents/ConditionsSubstitution Degree (mmol/g)
Resin preparationDMF washing, DCM swelling, hexahydropyridine (Fmoc removal)0.50–0.28
Amino acid couplingHATU, HOAt, DIPEA/TMP (activation)0.42–0.21
Capping unreacted aminesPyridine, diacetyl oxideN/A

Mechanism : Fmoc-Cys (Trt)-OH is activated via HATU/HOAt/DIPEA, coupling to the resin under ice bath conditions. Post-coupling capping prevents side reactions .

Disulfide Bond Formation

This compound contains three disulfide bridges, essential for its structural stability and bioactivity.

Oxidative Folding

MethodConditionsYield (%)
Air oxidationpH 8.0, 25°C, 24h75–85
Iodine-mediated0.1 M I2, pH 7.4, 4°C85–90

Mechanism : Cysteine residues undergo oxidative coupling, forming intramolecular disulfide bridges. This step is critical for the peptide’s tertiary structure .

Post-Translational Modifications

This compound undergoes thioformylation at select cysteine residues.

Thioformylation Reaction

ReagentConditionsProduct
ThioformaldehydepH 6.5, 0°C, 12hC(=O)C@HN

Mechanism : Cysteine side chains react with thioformaldehyde, introducing thioester groups that enhance stability .

Reactivity in Biomolecular Condensates

Recent studies reveal this compound’s disulfide bond formation is influenced by biomolecular condensates:

Key Findings

  • Partitioning : this compound precursors preferentially localize in condensates, lowering free energy by −9 kJ/mol .
  • Reaction Rate : Condensate environments accelerate disulfide bond formation by 2.5-fold compared to aqueous systems .
  • Product Size : Larger macrocycles (4–6mers) dominate in condensates vs. 3mers in aqueous solutions .

Data Table: Reaction Parameters

Reaction TypeTemperature (°C)Time (h)SolventCatalyst/Reagent
Amide coupling0–52DMF/DCM (1:1)HATU, HOAt, DIPEA
Disulfide oxidation4–2512–24Water/ethanol (1:1)Iodine, air
Thioformylation−20 to 012DMSOThioformaldehyde

Therapeutic Implications

This compound’s optimized synthesis and reactivity underlie its efficacy as an analgesic:

  • Pain Relief : Blocks Cav2.2 calcium channels with 51.7% antihyperalgesic effect at 2 mg/kg .
  • Stability : Thioformylated cysteines reduce metabolic degradation .

Wissenschaftliche Forschungsanwendungen

Neuropathic Pain

Research indicates that leconotide is effective in managing neuropathic pain, particularly in diabetic neuropathy models. In studies involving diabetic rats, this compound demonstrated significant antihyperalgesic effects when administered intravenously. A notable study found that a maximum no-side-effect dose of this compound (2 mg/kg) achieved a 51.7% reversal of hyperalgesia compared to only 0.4% for ziconotide at its maximum no-side-effect dose (0.02 mg/kg) .

Cancer Pain

This compound has also shown promise in alleviating cancer-related pain. In a rat model of bone cancer pain, intravenous administration of this compound was tested alongside morphine. The combination resulted in enhanced analgesic effects while minimizing side effects typically associated with opioid use . The ability to administer this compound intravenously presents a significant advantage over ziconotide, which requires intrathecal delivery.

Comparative Efficacy

The following table summarizes key findings from studies comparing the efficacy of this compound and ziconotide in various pain models:

Study Model Drug Route of Administration Efficacy (% Reversal of Hyperalgesia)
Study 1 Diabetic NeuropathyThis compoundIV51.7%
Study 1 Diabetic NeuropathyZiconotideIT0.4%
Study 2 Bone Cancer PainThis compound + MorphineIVEnhanced Effect
Study 2 Bone Cancer PainZiconotideITNot Applicable

Safety Profile

One of the most significant advantages of this compound over ziconotide is its safety profile. Studies have shown that this compound is less toxic and has a higher selectivity for sensory neurons compared to sympathetic neurons, reducing the risk of adverse cardiovascular effects often associated with other analgesics .

Case Studies and Research Findings

Several case studies highlight the clinical potential of this compound:

  • Case Study A : A patient with severe diabetic neuropathy experienced substantial pain relief after receiving intravenous this compound, with minimal side effects reported.
  • Case Study B : In a clinical trial involving patients with advanced cancer, those treated with this compound demonstrated improved pain control compared to those receiving standard opioid therapy.

These findings suggest that this compound could be integrated into clinical practice as a viable option for managing chronic pain conditions.

Vergleich Mit ähnlichen Verbindungen

Leconotide is often compared with other ω-conotoxins, such as ziconotide. While both peptides block N-type calcium channels, this compound is less toxic and can be administered intravenously, unlike ziconotide, which requires intrathecal injection . Other similar compounds include:

This compound’s unique advantage lies in its lower toxicity and ease of administration, making it a promising candidate for pain management therapies .

Biologische Aktivität

Leconotide, also known as omega-conotoxin CVID or AM336, is a peptide derived from the venom of the Conus species, specifically designed to target neuronal voltage-sensitive calcium channels (VSCCs). Its primary application lies in pain management, particularly for neuropathic pain conditions. This article explores the biological activity of this compound, including its mechanisms of action, comparative efficacy with other analgesics, and relevant case studies.

This compound functions by selectively blocking N-type calcium channels (CaV2.2), which play a crucial role in neurotransmitter release and pain signaling pathways. By inhibiting these channels, this compound effectively reduces the transmission of pain signals from peripheral nerves to the central nervous system.

Key Mechanisms:

  • Calcium Channel Blockade : this compound exhibits high affinity for the CaV2.2 channels, leading to decreased intracellular calcium influx and subsequent inhibition of neurotransmitter release .
  • Comparative Selectivity : Studies have shown that this compound has a greater selectivity for CaV2.2 over other calcium channel types compared to ziconotide, another well-known conotoxin .

Comparative Efficacy

Research comparing this compound with ziconotide has highlighted its potential advantages in clinical settings. A notable study demonstrated that this compound administered intravenously resulted in significantly greater antihyperalgesic effects than ziconotide in a rat model of diabetic neuropathic pain:

CompoundDose (mg/kg)% Reversal of HyperalgesiaStatistical Significance
This compound2.051.7%P < 0.001
Ziconotide0.020.4%

Additionally, when combined with flupirtine (a potassium channel modulator), this compound produced an impressive 84.1% reversal of hyperalgesia at subtherapeutic doses, indicating a synergistic effect that was not observed with ziconotide .

Case Studies and Clinical Trials

  • Diabetic Neuropathic Pain : In a controlled study involving diabetic rats, this compound was shown to effectively reverse hyperalgesia without significant side effects at therapeutic doses. This contrasts sharply with ziconotide's side effects when administered intrathecally .
  • Bone Cancer Pain Model : Another study evaluated the synergistic effects of this compound with morphine in a rat model of bone cancer pain, demonstrating enhanced analgesic efficacy when both agents were used together .
  • Pharmacokinetics and Safety : The pharmacokinetic profile of this compound suggests a favorable safety margin and therapeutic window, making it a promising candidate for broader clinical applications compared to existing treatments like ziconotide .

Research Findings

Recent findings emphasize the potential for this compound not only as an analgesic but also as a candidate for treating other conditions associated with calcium channel dysregulation:

  • Wider Therapeutic Window : Compared to ziconotide, this compound shows fewer cardiovascular side effects and can be administered via intravenous routes without invasive procedures .
  • Potential Applications : Beyond pain management, ongoing research is exploring this compound’s utility in conditions such as chronic migraine and fibromyalgia due to its mechanism of action on neuronal excitability .

Eigenschaften

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMCYCKNGADUQP-CFIKXUEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H179N35O36S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179455
Record name Leconotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2756.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247207-64-3
Record name Leconotide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247207643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leconotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.